An In-depth Technical Guide to the Basic Properties of 2-(Quinolin-6-yl)propanoic Acid
An In-depth Technical Guide to the Basic Properties of 2-(Quinolin-6-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the basic properties of 2-(quinolin-6-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. As the ionization state of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties, a thorough understanding of its acid-base chemistry is paramount for drug development professionals. This document elucidates the dual acidic and basic nature of the molecule, offers a reasoned estimation of its ionization constants (pKa), and provides detailed, field-proven experimental protocols for their empirical determination. The implications of these properties on drug formulation and biological activity are also discussed, equipping researchers with the foundational knowledge to effectively utilize this scaffold in drug discovery programs.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline and its derivatives have long been recognized as privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The unique electronic and structural features of the quinoline ring system allow for diverse interactions with biological targets. The subject of this guide, 2-(quinolin-6-yl)propanoic acid, incorporates both a basic quinoline moiety and an acidic propanoic acid side chain, rendering it an amphoteric molecule with complex acid-base characteristics. A precise understanding of its ionization behavior is therefore not merely academic but a critical prerequisite for its rational development as a potential therapeutic agent. The basicity of the quinoline nitrogen, in particular, can significantly influence solubility, membrane permeability, and target engagement.
Physicochemical Properties of 2-(Quinolin-6-yl)propanoic Acid
A summary of the key physicochemical properties of 2-(quinolin-6-yl)propanoic acid is presented below. It is important to note that while some of these properties are readily available from chemical suppliers, the ionization constants (pKa) are not widely reported and are a primary focus of this guide.
| Property | Value | Source |
| CAS Number | 959585-30-9 | |
| Molecular Formula | C₁₂H₁₁NO₂ | |
| Molecular Weight | 201.22 g/mol | |
| Density | 1.246 g/cm³ | |
| Boiling Point | 380.282 °C at 760 mmHg | |
| Flash Point | 183.788 °C | |
| XLogP3 | 2.42290 |
The Amphoteric Nature and Basicity of 2-(Quinolin-6-yl)propanoic Acid
The defining characteristic of 2-(quinolin-6-yl)propanoic acid in the context of its basic properties is its amphoteric nature. It possesses both a basic nitrogen atom within the quinoline ring system and an acidic carboxylic acid group.
Basicity of the Quinoline Moiety
The quinoline ring system is a weak base due to the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid of unsubstituted quinoline is approximately 4.9.[2][3] This indicates that the quinoline nitrogen will be significantly protonated at physiological pH (around 7.4). The basicity of the quinoline nitrogen in 2-(quinolin-6-yl)propanoic acid is influenced by the propanoic acid substituent at the 6-position.
The propanoic acid group is generally considered to be an electron-withdrawing group, which would be expected to decrease the electron density on the quinoline ring system and, consequently, lower the basicity of the nitrogen atom.[2] Therefore, the pKa of the quinoline moiety in this molecule is likely to be slightly lower than that of unsubstituted quinoline.
Acidity of the Propanoic Acid Moiety
The propanoic acid group is a weak acid with a pKa of approximately 4.87.[4][5] The quinoline ring, being an aromatic system, can act as a weak electron-withdrawing group, which would slightly increase the acidity of the carboxylic acid (i.e., lower its pKa).[3][6]
Estimated pKa Values and Predominant Species at Physiological pH
Given the opposing electronic effects of the two functional groups on each other, a precise prediction of the pKa values without experimental data is challenging. However, we can make a reasoned estimation:
-
pKa₁ (Carboxylic Acid): Expected to be slightly lower than that of propanoic acid (4.87) due to the electron-withdrawing nature of the quinoline ring. A reasonable estimate would be in the range of 4.5 - 4.8 .
-
pKa₂ (Quinoline Nitrogen): Expected to be slightly lower than that of quinoline (4.9) due to the electron-withdrawing effect of the propanoic acid group. A reasonable estimate would be in the range of 4.6 - 4.9 .
This suggests that at physiological pH (7.4), the carboxylic acid group will be predominantly deprotonated (carboxylate anion), and the quinoline nitrogen will be predominantly in its neutral, unprotonated form. The molecule will therefore carry a net negative charge.
The protonation and deprotonation equilibria are illustrated in the following diagram:
Caption: Protonation equilibria of 2-(Quinolin-6-yl)propanoic acid.
Experimental Determination of pKa
For definitive characterization, the pKa values of 2-(quinolin-6-yl)propanoic acid must be determined experimentally. The following are standard, robust protocols for this purpose.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[7][8] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte and monitoring the resulting change in pH.
Experimental Protocol:
-
Instrumentation: A calibrated pH meter with a glass electrode, a magnetic stirrer, and a precision burette.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 2-(quinolin-6-yl)propanoic acid.
-
Dissolve the sample in a suitable co-solvent system if solubility in water is limited (e.g., a water-methanol or water-DMSO mixture).[9] The final concentration should be around 1-5 mM.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[10]
-
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the quinoline nitrogen.
-
In a separate experiment, titrate a fresh sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (the point of steepest slope).
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable center, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[5][11]
Experimental Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a thermostatted cuvette holder.
-
Sample Preparation:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 10).
-
Prepare a stock solution of 2-(quinolin-6-yl)propanoic acid in a suitable solvent (e.g., methanol or DMSO).
-
Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range (typically 0.3-1.0).
-
-
Spectral Acquisition:
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for the sample in each buffer solution.
-
-
Data Analysis:
NMR Spectroscopy
NMR spectroscopy can be a powerful tool for determining pKa values by monitoring the chemical shift changes of nuclei near the ionization site as a function of pH.[14][15]
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation:
-
Prepare a series of buffered solutions (using non-interfering buffers) in a suitable deuterated solvent (e.g., D₂O) across a range of pD values (the equivalent of pH in D₂O).
-
Dissolve a constant amount of 2-(quinolin-6-yl)propanoic acid in each buffered solution.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra for each sample.
-
-
Data Analysis:
-
Identify a proton signal that shows a significant change in chemical shift as a function of pD. Protons on the quinoline ring, particularly those closer to the nitrogen, are good candidates.
-
Plot the chemical shift of the selected proton against the pD.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.
-
Implications of Basicity in Drug Development
The basicity of the quinoline nitrogen in 2-(quinolin-6-yl)propanoic acid has profound implications for its potential as a drug candidate.[16][17][18]
-
Solubility and Formulation: The ability of the quinoline nitrogen to be protonated can be exploited to enhance the aqueous solubility of the compound.[16] Formation of a salt, such as a hydrochloride salt, can significantly improve its dissolution rate, which is often a critical factor for oral bioavailability.[19]
-
Absorption, Distribution, Metabolism, and Excretion (ADMET): The ionization state of a drug molecule influences its ability to cross biological membranes.[18] The neutral form is generally more lipophilic and can more readily diffuse across cell membranes. The charged (protonated) form will have higher aqueous solubility but lower membrane permeability. Therefore, the pKa value is a key parameter in predicting the absorption and distribution of the drug in the body.
-
Target Binding: If the biological target of 2-(quinolin-6-yl)propanoic acid has an acidic residue in its binding pocket, the protonated quinoline nitrogen could form a crucial salt bridge, enhancing binding affinity and potency.
Caption: Influence of basicity on drug development parameters.
Conclusion
2-(Quinolin-6-yl)propanoic acid is an amphoteric molecule with both acidic and basic centers. A thorough understanding and experimental determination of its pKa values are critical for its successful development as a therapeutic agent. The basicity of the quinoline nitrogen, in particular, will play a pivotal role in its solubility, formulation, and pharmacokinetic properties. The protocols detailed in this guide provide a robust framework for the empirical characterization of the acid-base properties of this and similar molecules, enabling a more rational and efficient drug discovery and development process.
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